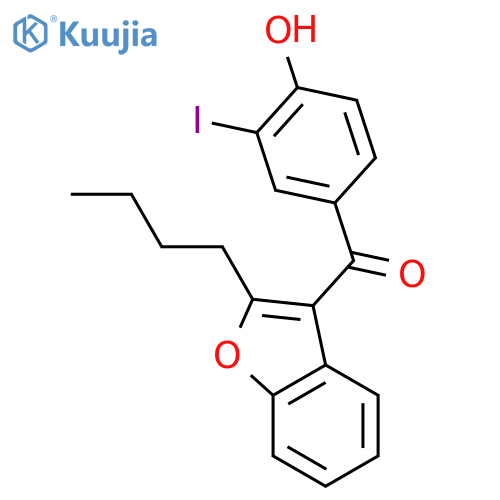Cas no 147030-50-0 (De(diethylaminoethyl-5-iodo) Amiodarone)

147030-50-0 structure
商品名:De(diethylaminoethyl-5-iodo) Amiodarone
De(diethylaminoethyl-5-iodo) Amiodarone 化学的及び物理的性質
名前と識別子
-
- Methanone,(2-butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)-
- 3-(4-HYDROXY-3-IODOBENZOYL)-2-BUTYLBENZOFURAN
- (2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone
- (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
- DE(DIETHYLAMINOETHYL-5-IODO) AMIODARONE
- L 6424
- UNII-378VH98MB8
- AMiodarone EP IMpurity F
- (2-Butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)Methanone
- Amiodarone hydrochloride impurity F [EP]
- FT-0665566
- HY-120358
- 4-[(2-butyl-1-benzofuran-3-yl)carbonyl]-2-iodophenol
- (2-butyl-1-benzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
- DTXSID20163580
- AKOS027422463
- L6424
- Q27256659
- 378VH98MB8
- CS-0077690
- AMIODARONE HYDROCHLORIDE IMPURITY F [EP IMPURITY]
- BDBM18963
- 147030-50-0
- SCHEMBL3223737
- L-6424
- Methanone, (2-butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)-
- Amiodarone Hydrochloride Imp. F (EP); Amiodarone Imp. F (EP); (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone; Amiodarone Hydrochloride Impurity F; Amiodarone Impurity F
- Amiodarone Hydrochloride Imp. F (EP): (2-Butylbenzofuran-3-
- De(diethylaminoethyl-5-iodo) Amiodarone
-
- インチ: InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3
- InChIKey: SPJWRQCARFHMEB-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(C(C2C=CC(O)=C(I)C=2)=O)C2C=CC=CC=2O1)CCC
計算された属性
- せいみつぶんしりょう: 420.02200
- どういたいしつりょう: 420.02224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
じっけんとくせい
- PSA: 50.44000
- LogP: 5.31660
De(diethylaminoethyl-5-iodo) Amiodarone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D228480-50mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 50mg |
$ 402.00 | 2023-09-08 | ||
| TRC | D228480-250mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 250mg |
$1691.00 | 2023-05-18 | ||
| A2B Chem LLC | AA65289-10mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 10mg |
$330.00 | 2024-04-20 | ||
| A2B Chem LLC | AA65289-25mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 25mg |
$625.00 | 2024-04-20 | ||
| TRC | D228480-10mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 10mg |
$173.00 | 2023-05-18 | ||
| TRC | D228480-100mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 100mg |
$ 775.00 | 2023-09-08 | ||
| A2B Chem LLC | AA65289-50mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 50mg |
$482.00 | 2024-01-04 | ||
| TRC | D228480-25mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 25mg |
$ 221.00 | 2023-09-08 | ||
| A2B Chem LLC | AA65289-100mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 100mg |
$818.00 | 2024-01-04 | ||
| A2B Chem LLC | AA65289-5mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 5mg |
$225.00 | 2024-04-20 |
De(diethylaminoethyl-5-iodo) Amiodarone 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
147030-50-0 (De(diethylaminoethyl-5-iodo) Amiodarone) 関連製品
- 68-90-6(Benziodarone)
- 95838-16-7(Sulfuric acid,cerium(4+) salt (2:1), hydrate (9CI))
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
